molecular formula C15H21ClN2O2 B2722032 1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride CAS No. 2320923-34-8

1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride

Cat. No.: B2722032
CAS No.: 2320923-34-8
M. Wt: 296.8
InChI Key: JLAYUGAFJXKZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride is a bicyclic heterocyclic compound featuring a fused pyrido-oxazepinone core substituted with a benzyl group. This compound is primarily utilized in pharmaceutical and chemical research, as indicated by its commercial availability through suppliers like Eskay Industries . Its structure combines a decahydropyridine ring fused with a 1,4-oxazepin-2-one moiety, modified by a benzyl substituent.

Properties

IUPAC Name

1-benzyl-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c18-15-11-19-10-13-8-16-7-6-14(13)17(15)9-12-4-2-1-3-5-12;/h1-5,13-14,16H,6-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAYUGAFJXKZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1N(C(=O)COC2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride typically involves multi-step processes that include cyclization reactions. One common method involves the reaction of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions, often facilitated by microwave irradiation to achieve high yields in a short reaction time . Another approach utilizes copper-catalyzed C-N and C-O coupling reactions, which are efficient and provide good regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Ugi four-component reaction followed by intramolecular O-arylation. This method is advantageous due to its simplicity and the ability to produce large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenated reagents and bases like sodium hydride (NaH) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted benzyl derivatives .

Scientific Research Applications

Pharmacological Activities

Research has indicated that 1-benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride exhibits various pharmacological activities:

  • Anxiolytic Effects : Similar compounds have been studied for their anxiolytic properties. For instance, derivatives of this compound may interact with neurotransmitter systems involved in anxiety regulation, potentially leading to therapeutic applications in anxiety disorders .
  • Antidepressant Potential : The structural similarity to known antidepressants suggests that this compound could influence serotonin and norepinephrine pathways, making it a candidate for further investigation in depression treatment .
  • Analgesic Properties : Preliminary studies indicate that the compound may possess analgesic effects, which could be beneficial in pain management therapies .

Study on Anxiolytic Activity

A study published in a pharmacological journal evaluated the anxiolytic potential of various oxazepine derivatives. The results indicated that certain compounds within this class exhibited significant anxiolytic effects in animal models, suggesting that this compound could share similar properties .

Analgesic Activity Evaluation

Another research effort assessed the analgesic properties of related compounds through behavioral tests in rodents. The findings demonstrated that specific derivatives significantly reduced pain responses compared to control groups, indicating a promising avenue for pain management applications .

Comparative Analysis of Related Compounds

Compound NameAnxiolytic ActivityAnalgesic ActivityReference
This compoundYesYes
Dibenzo[b,f][1,4]oxazepineYesModerate
2-(Benzyl)-5-methyl-[1,3]oxazepineModerateYes

Mechanism of Action

The mechanism of action of 1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the reuptake of neurotransmitters, thereby modulating neurological functions . The exact pathways and molecular targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride can be contrasted with its close analog, 1-methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride , and other heterocyclic derivatives. Below is a comparative analysis based on available

Table 1: Key Comparative Data

Parameter This compound 1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one Hydrochloride Related Heterocyclic Compound (from )
Molecular Formula Not explicitly provided C₉H₁₇ClN₂O₂ C₂₃H₂₈ClN₅O₄S (inferred from synthesis steps)
Molecular Weight Not available 220.70 g/mol 510.02 g/mol (M+H)+
CAS Number Not available 2319803-22-8 Not provided
Commercial Availability Available via Eskay Industries Listed in chemical catalogs Not commercially specified
Price (USD/g) Not provided $8 (1g scale) Not available
Synthetic Purity Not available Not specified 79%
Analytical Data Not provided Not available LC/MS: Rt = 2.62 min, MW = 510 (M+H)+

Key Observations:

Structural Differences: The benzyl derivative replaces the methyl group in the methyl analog with a bulkier benzyl (C₇H₇) substituent. The compound in , while structurally distinct (imidazo-pyrrolo-pyrazine core), shares similarities in synthesis complexity, including multi-step reactions (e.g., Lawesson’s reagent, NaOH) and purification via extraction and chromatography .

Commercial and Practical Aspects :

  • The methyl analog is priced at $8/g and available in 1g, 5g, and 25g quantities, making it more accessible for small-scale research . In contrast, the benzyl variant’s pricing remains undisclosed, though its availability through specialized suppliers suggests niche applications .

Synthesis and Quality Control :

  • While the benzyl compound’s synthesis details are unclear, the methyl analog’s production may involve similar steps, such as alkylation or cyclization. The related compound in achieved 79% purity, underscoring the challenges in synthesizing complex heterocycles .

Research Implications and Limitations

  • Data Gaps : Critical parameters for the benzyl derivative—such as solubility, stability, and biological activity—are absent in the provided evidence. Similarly, its molecular formula and weight must be experimentally verified.
  • Comparative Pharmacodynamics: Substituent effects (benzyl vs. methyl) on receptor affinity or metabolic stability remain unstudied.

Biological Activity

1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride is a compound of increasing interest in pharmacological research due to its potential therapeutic applications, particularly in neurodegenerative diseases and as an antimicrobial agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential clinical implications.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds with a complex structure that includes a decahydropyrido framework. Its molecular formula is C16H20ClN3O, and it exhibits properties that suggest it may interact with biological targets such as enzymes involved in neurotransmitter regulation.

Research indicates that this compound may function as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions such as Alzheimer's disease.

Inhibitory Activity

  • AChE Inhibition : Studies have shown that derivatives of the compound exhibit significant AChE inhibitory activity, with IC50 values ranging from low micromolar to nanomolar concentrations. For instance, one derivative demonstrated an IC50 value of 5.90 μM against AChE and 6.76 μM against BuChE .
  • Dual Inhibition : The ability to inhibit both AChE and BuChE is particularly advantageous for treating Alzheimer's disease as it addresses multiple pathways involved in cholinergic dysfunction .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have indicated that it possesses activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined to be effective at concentrations as low as 0.22 μg/mm² .

Case Studies

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, administration of the compound led to improved cognitive function and memory retention, suggesting its potential utility in neuroprotection and cognitive enhancement .
  • Cancer Xenografts : Preliminary studies involving cancer xenografts showed that certain derivatives could suppress tumor growth significantly, indicating potential anticancer properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. The introduction of various substituents on the benzyl group has been shown to enhance or diminish its inhibitory potency against AChE and BuChE .

Substituent IC50 (μM) Activity
Benzyl5.90Moderate AChE Inhibitor
4-Fluorobenzyl0.0089Potent AChE Inhibitor
3-Bromobenzyl6.76Moderate BuChE Inhibitor

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride?

The synthesis typically involves condensation reactions between ortho-diamines and ketones/aldehydes to form the heterocyclic core, followed by benzylation and hydrochlorination. For example, NiFe₂O₄@SiO₂@PrNH₂-DPA-CeCl₃, a magnetic nanocatalyst, has been used to facilitate domino reactions for analogous benzodiazepine derivatives, achieving high yields (85–92%) under mild conditions . Solvent selection (e.g., ethanol or dichloromethane) and temperature control (room temperature to reflux) are critical for optimizing intermediate stability .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to verify substituent positions and ring conformations. For example, in analogous compounds, aromatic protons appear at δ 6.8–7.5 ppm, while methylene groups in decahydropyrido rings resonate at δ 2.5–3.2 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ions) and detects fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., 254 nm) quantifies purity (>95%) and identifies impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies between experimental and theoretical spectra (e.g., unexpected coupling constants in NMR) may arise from dynamic ring puckering or tautomerism. Strategies include:

  • Multidimensional NMR (COSY, NOESY): To map proton-proton correlations and spatial arrangements .
  • Isotopic Labeling: ¹⁵N or ¹³C labeling clarifies nitrogen/oxygen participation in ring systems .
  • X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding networks, as demonstrated for benzodiazepine analogs .

Q. What strategies are effective for impurity profiling and quantification in this compound?

  • Reference Standards: Use pharmacopeial impurity standards (e.g., EP/BP guidelines) to calibrate HPLC or LC-MS systems. For example, Impurity B (EP) and related derivatives are quantified at 0.1–0.5% using a C18 column and acetonitrile/water gradients .
  • Forced Degradation Studies: Expose the compound to heat, light, or acidic/basic conditions to simulate degradation pathways. LC-MS identifies degradation products (e.g., dealkylated or oxidized species) .

Q. How can reaction conditions be optimized to enhance yield and reduce byproducts?

  • Catalyst Screening: Heterogeneous catalysts (e.g., NiFe₂O₄@SiO₂@PrNH₂-DPA-CeCl₃) improve regioselectivity and reduce reaction times .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, while ethanol minimizes side reactions in benzylation steps .
  • Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) prevents exothermic decomposition during cyclization .

Q. What experimental designs are recommended for evaluating biological activity in vitro?

  • Receptor Binding Assays: Screen for affinity against GABAₐ or serotonin receptors using radiolabeled ligands (e.g., [³H]-flunitrazepam) .
  • Cytotoxicity Profiling: Use MTT assays on cancer cell lines (e.g., HepG2) to assess antiproliferative effects, with IC₅₀ calculations via nonlinear regression .
  • Metabolic Stability: Incubate with liver microsomes to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .

Q. How should stability studies be designed to assess shelf-life under varying conditions?

  • ICH Guidelines: Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor changes via HPLC. Forced degradation under UV light (ICH Q1B) identifies photolytic susceptibility .
  • Kinetic Modeling: Use Arrhenius equations to extrapolate degradation rates at 25°C and predict expiration dates .

Methodological Considerations

  • Data Contradiction Analysis: Cross-validate NMR/MS results with computational tools (e.g., DFT calculations for predicting chemical shifts) .
  • Structural Analogs: Compare reactivity and bioactivity with derivatives like 4-[(E)-2-(furan-2-yl)ethenyl] benzodiazepines to infer structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.